BMS-536924

Catalog No.
S548356
CAS No.
468740-43-4
M.F
C25H26ClN5O3
M. Wt
480.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-536924

CAS Number

468740-43-4

Product Name

BMS-536924

IUPAC Name

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one

Molecular Formula

C25H26ClN5O3

Molecular Weight

480.0 g/mol

InChI

InChI=1S/C25H26ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-6,11-13,21,32H,7-10,14H2,1H3,(H,29,30)(H2,27,28,33)/t21-/m1/s1

InChI Key

ZWVZORIKUNOTCS-OAQYLSRUSA-N

SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

BMS536924; BMS-536924; BMS 536924.

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5

Isomeric SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NC[C@H](C4=CC(=CC=C4)Cl)O)N5CCOCC5

Description

The exact mass of the compound 4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone is 479.17242 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

Field: This application falls under the field of Cancer Research .

Summary of the Application: BMS-536924 is identified as a potent inhibitor of the IGF-1 receptor, which plays a critical role in mitogenesis and survival in a variety of human tumor cells . It has been shown to inhibit the catalytic activity of IGF-1R and its downstream signaling components such as Akt and MAPK in cells .

Methods of Application: The compound is applied in vitro and in vivo to inhibit the IGF-1 receptor . It is used in a wide variety of human cancer cell lines including colon, breast, lung, pancreas, prostate, sarcoma, and multiple myeloma .

Results or Outcomes: In vivo, BMS-536924 inhibits tumor growth in an IGF-1R-dependent tumor model as well as in a broad range of human tumor xenografts .

Application in Inflammatory Bowel Disease (IBD) Research

Field: This application falls under the field of Inflammatory Bowel Disease (IBD) Research .

Summary of the Application: BMS-536924 has been identified as a promising anti-inflammatory agent in the research of Inflammatory Bowel Disease (IBD), which encompasses ulcerative colitis (UC) and Crohn’s disease (CD) .

Methods of Application: The compound is used in drug repositioning efforts and the utilization of cellular models to investigate the co-target gene signatures of GR and TET2 in IBD .

Results or Outcomes: The research has enriched the understanding of IBD’s pathogenesis and suggests novel therapeutic approaches to enhance the quality of life for individuals affected by these inflammatory conditions .

Application in Reversing IGF-IR-Induced Transformation

Field: This application falls under the field of Cellular Biology .

Summary of the Application: BMS-536924 is a potent inhibitor of IGF-IR-induced transformation of human mammary epithelial cells .

Methods of Application: The compound is applied in vitro and in vivo to reverse the transformation of human mammary epithelial cells .

Results or Outcomes: BMS-536924 has been shown to completely reverse all measures of transformation in vitro and reducing xenograft tumor burden in vivo .

Application in Breast Cancer Research

Field: This application falls under the field of Breast Cancer Research .

Summary of the Application: BMS-536924 has been identified as a potent inhibitor of IGF-IR-induced transformation of human mammary epithelial cells . It has been shown to inhibit the catalytic activity of IGF-1R and its downstream signaling components such as Akt and MAPK in cells .

Application in Glioma Research

Field: This application falls under the field of Glioma Research .

Summary of the Application: BMS-536924 has been identified as a promising anti-cancer agent in the research of glioma, especially TMZ-resistant glioma .

Results or Outcomes: The research has enriched the understanding of glioma’s pathogenesis and suggests novel therapeutic approaches to enhance the quality of life for individuals affected by these inflammatory conditions .

BMS-536924 is a small molecule inhibitor specifically designed to target the insulin-like growth factor receptor (IGF-1R) and insulin receptor. It is classified as an ATP-competitive inhibitor, which means it competes with ATP for binding to the active site of these receptors, thereby inhibiting their kinase activity. The compound has shown promise in preclinical studies for its anticancer properties, particularly against various types of tumors that exhibit aberrant IGF-1R signaling.

  • Due to the lack of specific research on this compound, its mechanism of action is unknown.
  • However, similar benzimidazole derivatives have been investigated for various mechanisms, including inhibiting enzymes or disrupting protein-protein interactions [, ].
  • Information on safety hazards associated with this compound is not available.
  • However, as a general precaution, any new compound should be handled with care following good laboratory practices until its properties are fully characterized.

BMS-536924 functions primarily through the inhibition of tyrosine phosphorylation events mediated by IGF-1R and insulin receptor signaling pathways. The chemical structure of BMS-536924 can be represented as 1H-benzoimidazol-2-yl-1H-pyridin-2-one. Its mechanism involves blocking the phosphorylation of downstream signaling proteins, which are crucial for cell proliferation and survival in cancer cells .

BMS-536924 has demonstrated significant biological activity in various cancer models. It inhibits cell proliferation, induces apoptosis, and can reverse the transformed phenotype of cancer cells. In vitro studies have shown that BMS-536924 effectively blocks migration and invasion in breast cancer cell lines, such as MCF7 and CD8-IGF-IR-MCF10A cells. Furthermore, it has been reported to cause a dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle, indicating its potential to halt cell division .

  • Formation of the benzimidazole core: This is achieved through condensation reactions involving appropriate amines and carboxylic acids.
  • Pyridinone formation: This step often involves cyclization reactions that yield the final bicyclic structure.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing .

BMS-536924 has primarily been explored for its potential applications in oncology, particularly for cancers characterized by overactive IGF signaling pathways. Its applications include:

  • Treatment of breast cancer and other solid tumors.
  • Investigational use in gliomas, especially those resistant to temozolomide.
  • Research into metabolic disorders associated with insulin resistance due to its dual inhibition profile .

Research has indicated that BMS-536924 may face challenges related to drug resistance mechanisms in cancer therapy. Notably, studies have shown that the breast cancer resistance protein (BCRP) can efflux BMS-536924 from cells, reducing its intracellular concentration and effectiveness. This suggests that understanding the expression levels of BCRP may be critical for predicting tumor responses to BMS-536924 treatment .

BMS-536924 belongs to a class of compounds that target IGF receptors. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameTarget(s)Unique Features
BMS-554417IGF1R/Insulin ReceptorDual inhibitor with pro-apoptotic activity; less potent than BMS-536924
BMS-754807IGF1R/Insulin ReceptorPyrrolotriazine derivative; different mechanism of action and resistance profile
LinsitinibIGF1R/Insulin ReceptorClinical candidate with broader application but different selectivity
GanitumabIGF1RMonoclonal antibody; targets extracellular domain rather than kinase activity

BMS-536924 is unique due to its oral bioavailability and specific inhibition profile against both IGF1R and insulin receptors, making it a valuable candidate for therapeutic development in cancers driven by these pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

479.1724174 g/mol

Monoisotopic Mass

479.1724174 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40E3AZG1MX

Wikipedia

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[4-methyl-6-(4-morpholinyl)-1,3-dihydrobenzimidazol-2-ylidene]-2-pyridinone

Dates

Modify: 2023-08-15
1: Velaparthi U, Saulnier MG, Wittman MD, Liu P, Frennesson DB, Zimmermann K, Carboni JM, Gottardis M, Li A, Greer A, Clarke W, Yang Z, Menard K, Lee FY, Trainor G, Vyas D. Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2- one. Bioorg Med Chem Lett. 2010 May 15;20(10):3182-5. Epub 2010 Mar 27. PubMed PMID: 20399649.
2: Novosyadlyy R, Lann DE, Vijayakumar A, Rowzee A, Lazzarino DA, Fierz Y, Carboni JM, Gottardis MM, Pennisi PA, Molinolo AA, Kurshan N, Mejia W, Santopietro S, Yakar S, Wood TL, LeRoith D. Insulin-mediated acceleration of breast cancer development and progression in a nonobese model of type 2 diabetes. Cancer Res. 2010 Jan 15;70(2):741-51. Epub 2010 Jan 12. PubMed PMID: 20068149.
3: Wahner Hendrickson AE, Haluska P, Schneider PA, Loegering DA, Peterson KL, Attar R, Smith BD, Erlichman C, Gottardis M, Karp JE, Carboni JM, Kaufmann SH. Expression of insulin receptor isoform A and insulin-like growth factor-1 receptor in human acute myelogenous leukemia: effect of the dual-receptor inhibitor BMS-536924 in vitro. Cancer Res. 2009 Oct 1;69(19):7635-43. Epub 2009 Sep 29. PubMed PMID: 19789352; PubMed Central PMCID: PMC2762752.
4: Beauchamp MC, Knafo A, Yasmeen A, Carboni JM, Gottardis MM, Pollak MN, Gotlieb WH. BMS-536924 sensitizes human epithelial ovarian cancer cells to the PARP inhibitor, 3-aminobenzamide. Gynecol Oncol. 2009 Nov;115(2):193-8. Epub 2009 Aug 21. PubMed PMID: 19699512.
5: Avnet S, Sciacca L, Salerno M, Gancitano G, Cassarino MF, Longhi A, Zakikhani M, Carboni JM, Gottardis M, Giunti A, Pollak M, Vigneri R, Baldini N. Insulin receptor isoform A and insulin-like growth factor II as additional treatment targets in human osteosarcoma. Cancer Res. 2009 Mar 15;69(6):2443-52. Epub 2009 Mar 3. PubMed PMID: 19258511.
6: Xu Y, Wang GS, Sun W, Yang XH, Xu LB. [Progress in the studies on small molecule IGF-1R inhibitors]. Yao Xue Xue Bao. 2008 Oct;43(10):979-84. Review. Chinese. PubMed PMID: 19127859.
7: Litzenburger BC, Kim HJ, Kuiatse I, Carboni JM, Attar RM, Gottardis MM, Fairchild CR, Lee AV. BMS-536924 reverses IGF-IR-induced transformation of mammary epithelial cells and causes growth inhibition and polarization of MCF7 cells. Clin Cancer Res. 2009 Jan 1;15(1):226-37. PubMed PMID: 19118050; PubMed Central PMCID: PMC2819349.
8: Huang F, Greer A, Hurlburt W, Han X, Hafezi R, Wittenberg GM, Reeves K, Chen J, Robinson D, Li A, Lee FY, Gottardis MM, Clark E, Helman L, Attar RM, Dongre A, Carboni JM. The mechanisms of differential sensitivity to an insulin-like growth factor-1 receptor inhibitor (BMS-536924) and rationale for combining with EGFR/HER2 inhibitors. Cancer Res. 2009 Jan 1;69(1):161-70. PubMed PMID: 19117999.
9: Law JH, Habibi G, Hu K, Masoudi H, Wang MY, Stratford AL, Park E, Gee JM, Finlay P, Jones HE, Nicholson RI, Carboni J, Gottardis M, Pollak M, Dunn SE. Phosphorylated insulin-like growth factor-i/insulin receptor is present in all breast cancer subtypes and is related to poor survival. Cancer Res. 2008 Dec 15;68(24):10238-46. PubMed PMID: 19074892.
10: Haluska P, Carboni JM, TenEyck C, Attar RM, Hou X, Yu C, Sagar M, Wong TW, Gottardis MM, Erlichman C. HER receptor signaling confers resistance to the insulin-like growth factor-I receptor inhibitor, BMS-536924. Mol Cancer Ther. 2008 Sep;7(9):2589-98. Epub 2008 Sep 2. PubMed PMID: 18765823; PubMed Central PMCID: PMC2614316.

Explore Compound Types